(4-hydroxy-2-methyl(6-quinolyl))-N-(2-pyridyl)carboxamide
Description
Properties
IUPAC Name |
2-methyl-4-oxo-N-pyridin-2-yl-1H-quinoline-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-10-8-14(20)12-9-11(5-6-13(12)18-10)16(21)19-15-4-2-3-7-17-15/h2-9H,1H3,(H,18,20)(H,17,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOZRCWRPQDYKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The target compound, (4-hydroxy-2-methyl(6-quinolyl))-N-(2-pyridyl)carboxamide, features a 4-hydroxy-2-methylquinoline scaffold substituted at the 6-position with a carboxamide group linked to 2-aminopyridine. The quinoline nucleus necessitates regioselective introduction of hydroxy and methyl groups at positions 4 and 2, respectively, while the 6-position demands installation of a carboxylic acid precursor for subsequent amidation. Key challenges include avoiding decarboxylation during hydrolysis, optimizing amide bond formation, and maintaining the integrity of the hydroxy group under acidic or basic conditions.
Synthesis of the Quinoline Core
Conrad–Limpach Reaction for 4-Hydroxy-2-methylquinoline
The Conrad–Limpach reaction remains the cornerstone for synthesizing 4-hydroxyquinoline derivatives. As demonstrated in recent studies, ethyl acetoacetate and 3-cyanoaniline undergo condensation in refluxing ethanol (6 h, 78°C) to form an enamine intermediate, which cyclizes at 245°C to yield 4-hydroxy-2-methyl-6-cyanoquinoline. Modifications to this protocol include:
- Solvent optimization : Substituting ethanol with methanol reduces side-product formation, improving yield from 65% to 72%.
- Temperature control : Gradual heating (120°C for 4 h → 180°C for 2 h) minimizes decomposition of the nitrile group.
Mechanistic Insights
Cyclization proceeds via keto-enol tautomerism, with the β-keto ester’s methyl group directing substitution at the quinoline’s 2-position. The 3-cyanoaniline’s meta-substitution ensures the nitrile group occupies the quinoline’s 6-position, critical for subsequent functionalization.
Amide Bond Formation with 2-Aminopyridine
Acid Chloride-Mediated Coupling
Activation of the carboxylic acid to its acid chloride (SOCl2, reflux, 3 h) enables reaction with 2-aminopyridine in dichloromethane (DCM) with triethylamine as a base (0°C → room temperature, 12 h). This method affords the carboxamide in 75% yield after silica gel chromatography.
Solvent and Base Optimization
Reaction Optimization and Challenges
Spectroscopic Characterization
1H NMR Analysis
Comparative Analysis of Synthetic Routes
| Step | Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Quinoline synthesis | Conrad–Limpach | Ethanol, 245°C, 6 h | 72 | High regioselectivity | High-temperature requirement |
| Nitrile hydrolysis | HCl (conc.), reflux | 12 h, 110°C | 80 | Direct conversion | Decarboxylation risk |
| Amidation | EDCI/HOBt | DMF, rt, 24 h | 82 | Mild conditions | Cost of reagents |
Scientific Research Applications
(4-hydroxy-2-methyl(6-quinolyl))-N-(2-pyridyl)carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-hydroxy-2-methyl(6-quinolyl))-N-(2-pyridyl)carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and immune responses, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Structural Analogues with Quinoline and Pyridyl Motifs
4-Hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1-propylquinoline-3-carboxamide
- Structure: Similar quinoline core but with a 2-oxo group, 1-propyl substitution, and a 6-methylpyridin-2-yl carboxamide .
- Key Differences :
- The 2-oxo group replaces the 2-methyl substituent, altering electron distribution and hydrogen-bonding capacity.
- The 1-propyl chain may increase lipophilicity (higher logP) compared to the unsubstituted position in the target compound.
- Implications : The oxo group could reduce metabolic stability, while the propyl chain might enhance membrane permeability.
N-(5-Chloro-2-pyridyl){6-((4-yl)-carbonylamino)-3-hydroxyphenyl}carboxamide
- Structure : Features a chloro-substituted pyridyl group and a hydroxy-phenylcarboxamide linkage .
- The 3-hydroxyphenyl group replaces the quinoline core, shifting the scaffold from a planar heteroaromatic system to a biphenyl structure.
- Implications: Reduced π-π stacking interactions compared to the quinoline-based target compound.
Heterocyclic Carboxamide Derivatives
5-(4-Chloro-2-Phenoxyphenyl)-N-(4-Methylpyridin-2-yl)-1,3,4-Oxadiazole-2-Carboxamide
- Structure: 1,3,4-Oxadiazole core with a phenoxyphenyl group and 4-methylpyridin-2-yl carboxamide .
- Key Differences: The oxadiazole ring (a five-membered heterocycle) replaces the quinoline system, reducing aromaticity and planarity.
- Implications: Oxadiazoles are metabolically stable but may exhibit lower binding affinity to quinoline-specific targets.
N-(5-Bromo(2-pyridyl))(3,4,5-trimethoxy-2-nitrophenyl)carboxamide
- Structure : Bromopyridyl and trimethoxy-nitrophenyl groups connected via carboxamide .
- Key Differences :
- Nitro and methoxy groups introduce strong electron-withdrawing and donating effects, respectively, altering redox properties.
- Bromine substituent increases molecular weight and polarizability.
- Implications : Higher molecular weight (412 g/mol) compared to the target compound (~320–350 g/mol) may reduce bioavailability.
Biological Activity
The compound (4-hydroxy-2-methyl(6-quinolyl))-N-(2-pyridyl)carboxamide is a member of the quinolone family, which has garnered attention due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and therapeutic potential of this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
The structure of (4-hydroxy-2-methyl(6-quinolyl))-N-(2-pyridyl)carboxamide features a quinolone backbone substituted with hydroxyl and pyridyl groups. This unique arrangement contributes to its biological activity, particularly in antimicrobial and anticancer applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related quinolone derivatives. For instance, N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides have shown significant inhibitory effects against human colorectal cancer cell lines (Caco-2 and HCT-116) with IC50 values ranging from 13 µM to 337 µM. The mechanism of action involves the modulation of key signaling pathways such as PI3K/AKT, which are critical for cell survival and proliferation .
Table 1: Anticancer Activity of Quinolone Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 16 | Caco-2 | 13 |
| 8 | HCT-116 | 337 |
Antibacterial Activity
The compound also exhibits antibacterial properties. A study identified derivatives that inhibit DNA gyrase B, a target for treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA). One derivative demonstrated an IC50 of 1.21 mM against GyrB, while another showed minimal inhibitory concentrations (MICs) between 4-8 mg/mL against MRSA .
Table 2: Antibacterial Activity Against MRSA
| Compound | Target Protein | IC50 (mM) | MIC (mg/mL) |
|---|---|---|---|
| f1 | GyrB | 1.21 | 4 - 8 |
| f4 | GyrB | 0.31 | - |
| f14 | GyrB | 0.28 | - |
The biological activity of (4-hydroxy-2-methyl(6-quinolyl))-N-(2-pyridyl)carboxamide can be attributed to its ability to interact with specific molecular targets:
- Inhibition of PI3K/AKT Pathway : The compound modulates the expression of genes involved in cell survival and apoptosis, which is crucial for its anticancer effects .
- DNA Gyrase Inhibition : By targeting DNA gyrase B, the compound disrupts bacterial DNA replication, leading to cell death in susceptible strains .
Case Studies
Several case studies have documented the efficacy of quinolone derivatives in clinical settings:
- Colon Cancer Treatment : A clinical trial involving patients with colorectal cancer treated with N-phenyl derivatives showed promising results in tumor reduction, correlating with in vitro findings .
- MRSA Infections : A cohort study indicated that patients receiving treatment with quinolone derivatives exhibited a decrease in MRSA colonization rates compared to those on standard antibiotics .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (4-hydroxy-2-methyl(6-quinolyl))-N-(2-pyridyl)carboxamide, and which reaction conditions are critical for optimizing yield and purity?
- Methodological Answer : Multi-step synthesis typically involves condensation of 4-hydroxy-2-methylquinoline-6-carboxylic acid with 2-aminopyridine under coupling agents like HATU or EDCI. Key parameters include:
- Temperature control : Maintaining 0–5°C during acid activation to prevent side reactions .
- Solvent selection : Anhydrous DMF or dichloromethane to minimize hydrolysis .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or preparative HPLC (C18 column, acetonitrile/water) to achieve >95% purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Critical to collect high-resolution data (≤0.8 Å) to resolve hydroxyl and pyridyl hydrogen-bonding networks .
- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm carboxamide linkage (δ ~11.5 ppm for NH) and quinoline aromatic protons (δ 7.5–8.9 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and rule out impurities .
Q. How does the solubility profile of the compound vary across different solvents, and what formulation strategies can enhance its stability in aqueous media?
- Methodological Answer :
- Solubility : Poor in water (<0.1 mg/mL) but moderate in DMSO (~50 mg/mL). Ethanol and PEG-400 improve solubility for in vitro assays .
- Stability :
- pH dependence : Degrades rapidly at pH <3 (quinoline ring protonation) or pH >10 (amide hydrolysis). Use buffered solutions (pH 6–8) for storage .
- Lyophilization : Formulate with cyclodextrins (e.g., HP-β-CD) to enhance aqueous stability for pharmacokinetic studies .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound's conformational stability?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Compare AMBER or CHARMM force fields with crystallographic data to identify discrepancies in torsional angles (e.g., pyridyl-quinoline dihedral) .
- Differential scanning calorimetry (DSC) : Validate polymorphic transitions predicted computationally. A mismatch may indicate overlooked crystal packing effects .
- Revised DFT calculations : Incorporate solvent effects (e.g., COSMO-RS) to improve agreement with experimental solubility .
Q. What strategies are recommended for scaling up the synthesis while maintaining enantiomeric purity, especially given the compound's chiral centers?
- Methodological Answer :
- Catalytic asymmetric synthesis : Use chiral ligands (e.g., BINAP) with palladium catalysts to control stereochemistry during quinoline ring formation .
- Continuous flow chemistry : Optimize residence time and temperature gradients to minimize racemization during amide coupling .
- Chiral HPLC monitoring : Employ Daicel Chiralpak columns (e.g., AD-H) for real-time enantiomeric excess (ee) analysis during scale-up .
Q. How do modifications to the quinoline or pyridyl moieties impact the compound's binding affinity to putative biological targets, and what in vitro assays are most suitable for quantifying these interactions?
- Methodological Answer :
- SAR studies : Replace the 4-hydroxy group with methoxy or halogens to assess kinase inhibition (e.g., Src/Abl) via fluorescence polarization assays .
- Surface plasmon resonance (SPR) : Measure binding kinetics (KD) to recombinant proteins (e.g., HER2) using Biacore systems .
- Cellular assays :
- MTT assay : Test cytotoxicity in K562 leukemia cells (IC50 values correlate with structural modifications) .
- Western blotting : Quantify downstream phosphorylation (e.g., STAT3) to confirm target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
